Structural Characterization and Analytical Profiling of (1R)-1-(4-bromophenyl)prop-2-en-1-amine: A Comprehensive Technical Guide
Structural Characterization and Analytical Profiling of (1R)-1-(4-bromophenyl)prop-2-en-1-amine: A Comprehensive Technical Guide
Executive Summary
The asymmetric synthesis and subsequent structural validation of chiral building blocks are foundational to modern drug discovery. (1R)-1-(4-bromophenyl)prop-2-en-1-amine is a highly versatile chiral allylic amine. Its structural architecture features three critical orthogonal handles: a primary amine for amide coupling or reductive amination, a terminal alkene for olefin metathesis or hydroboration, and a para-bromophenyl group primed for palladium-catalyzed cross-coupling reactions.
Because this molecule frequently serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), establishing its absolute configuration, enantiomeric purity, and regiochemical integrity is paramount. This whitepaper outlines a field-proven, multi-modal analytical strategy to unambiguously characterize this compound, detailing the causality behind specific spectroscopic choices and providing self-validating experimental workflows.
Analytical Workflow & Causality
The characterization of chiral allylic amines requires a tiered approach. Relying solely on 1D NMR is insufficient due to the potential for enamine tautomerization or double-bond migration during synthesis [1]. Therefore, a combination of 2D NMR, High-Resolution Mass Spectrometry (HRMS), and chiral chromatography is mandated.
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Connectivity & Regiochemistry: Validated via 1D and 2D NMR (COSY, HSQC, HMBC).
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Isotopic Composition: Confirmed via HRMS-ESI, leveraging the distinct isotopic signature of the bromine atom.
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Stereochemical Integrity: Established via Chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography.
Fig 1. Analytical workflow for the structural and stereochemical validation of the allylic amine.
Primary Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the covalent framework of (1R)-1-(4-bromophenyl)prop-2-en-1-amine. The choice of solvent is critical; while CDCl3 is standard, the primary amine ( -NH2 ) protons often appear as a broad singlet that can overlap with aliphatic impurities.
1 H and 13 C NMR Assignments
The allylic proton (H-1) is the diagnostic anchor of this molecule. It typically resonates at ∼4.45 ppm as a doublet due to coupling with the internal vinyl proton (H-2). The internal vinyl proton (H-2) exhibits a complex ddd (doublet of doublets of doublets) splitting pattern due to distinct trans ( 3J≈17.1 Hz ), cis ( 3J≈10.2 Hz ), and allylic ( 3J≈6.0 Hz ) couplings. The para-substituted benzene ring presents a classic AA'BB' system, yielding two distinct doublets [2].
Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| -NH2 | 1.50 | br s | - | 2H |
| H-1 (Allylic) | 4.45 | d | 6.0 | 1H |
| H-3a (Vinyl cis) | 5.12 | dt | 10.2, 1.2 | 1H |
| H-3b (Vinyl trans) | 5.21 | dt | 17.1, 1.2 | 1H |
| H-2 (Vinyl internal) | 5.92 | ddd | 17.1, 10.2, 6.0 | 1H |
| H-Ar (ortho to CH) | 7.22 | d | 8.4 | 2H |
| H-Ar (ortho to Br) | 7.45 | d | 8.4 | 2H |
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type |
| C-1 (Allylic) | 57.5 | CH |
| C-3 (Terminal Vinyl) | 114.2 | CH2 |
| C-Ar (C-Br) | 120.8 | C (Quaternary) |
| C-Ar (CH ortho to CH) | 128.5 | CH |
| C-Ar (CH ortho to Br) | 131.6 | CH |
| C-2 (Internal Vinyl) | 140.5 | CH |
| C-Ar (C-CH) | 142.1 | C (Quaternary) |
2D NMR Connectivity Logic
To unequivocally prove that the vinyl group and the bromophenyl ring are attached to the same stereocenter, 2D NMR is required. HSQC maps the direct C-H attachments, while HMBC provides the definitive proof of the molecular skeleton by showing 2-bond and 3-bond couplings from the allylic proton (H-1) to both the aromatic ipso-carbon and the terminal vinyl carbon.
Fig 2. Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the molecular connectivity.
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized to confirm the exact mass. The presence of the bromine atom provides a highly diagnostic isotopic pattern. Naturally occurring bromine exists as an almost 1:1 ratio of 79Br and 81Br . Therefore, the mass spectrum will exhibit a characteristic doublet for the [M+H]+ ion, separated by exactly 1.998 Da.
Table 3: HRMS-ESI Data Summary
| Ion Species | Formula | Calculated Exact Mass ( m/z ) | Expected Isotopic Ratio |
| [M(79Br)+H]+ | C9H1179BrN+ | 212.0069 | 100% |
| [M(81Br)+H]+ | C9H1181BrN+ | 214.0049 | ~98% |
| [M−NH3+H]+ | C9H879Br+ | 194.9804 | Fragment |
Causality Note: Soft ionization (ESI) is chosen over Electron Impact (EI) because primary allylic amines are prone to rapid α -cleavage under hard ionization, which often obliterates the molecular ion peak.
Stereochemical Verification
Enantiomeric Excess (ee) via Chiral HPLC
To determine the enantiopurity of the (1R) isomer, Chiral HPLC is employed. An amylose-based chiral stationary phase (e.g., Chiralpak AD-H or IG) is highly recommended. The causality behind this choice lies in the stationary phase's ability to form π−π stacking interactions with the bromophenyl ring and hydrogen bonds with the primary amine, leading to baseline resolution of the (1R) and (1S) enantiomers [2].
Absolute Configuration via X-Ray Crystallography
While optical rotation ( [α]D ) can be compared to literature values, definitive proof of the (1R) absolute configuration requires single-crystal X-ray diffraction. The heavy bromine atom is highly advantageous here; its significant anomalous dispersion of X-rays allows for the precise calculation of the Flack parameter. A Flack parameter near 0 confirms the (1R) configuration, while a value near 1 indicates the (1S) enantiomer [3]. If the amine is an oil, it must be derivatized into a crystalline salt (e.g., hydrochloride or tartrate salt) prior to crystallization.
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure maximum reproducibility and data integrity.
Protocol 1: High-Fidelity NMR Acquisition & D2O Validation
Objective: Acquire clean 1D NMR spectra and validate the primary amine assignment.
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Sample Preparation: Dissolve 15 mg of the synthesized amine in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.
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Initial Acquisition: Acquire a standard 16-scan 1 H NMR spectrum at 298 K. Identify the broad singlet at ∼1.50 ppm .
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Self-Validation ( D2O Shake): Add 2 drops of deuterium oxide ( D2O ) directly into the NMR tube. Cap the tube and shake vigorously for 30 seconds.
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Re-Acquisition: Re-acquire the 1 H NMR spectrum.
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Data Interpretation: The peak at 1.50 ppm must completely disappear due to rapid H/D exchange ( -NH2→-ND2 ), definitively proving it is the exchangeable amine proton and not an aliphatic impurity (e.g., water or grease).
Protocol 2: Enantiopurity Determination via Chiral HPLC
Objective: Quantify the enantiomeric excess (ee) of the (1R) product.
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System Preparation: Equilibrate a Chiralpak AD-H column ( 4.6×250 mm , ) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. Note: Diethylamine is added to suppress peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.
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Standard Validation: Inject 10 μ L of a racemic standard (1 mg/mL). Ensure baseline resolution ( Rs>1.5 ) between the (1R) and (1S) peaks. Note the exact retention times.
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Sample Analysis: Inject 10 μ L of the synthesized (1R) sample.
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Calculation: Calculate the ee using the area under the curve (AUC) for the major (1R) and minor (1S) peaks: ee (%)=[(AUC1R−AUC1S)/(AUC1R+AUC1S)]×100 .
References
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Liu, G., et al. (2021). Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes. ACS Catalysis. Available at:[Link]
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Kliuev, F., et al. (2022). Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands. Organic Letters. Available at:[Link]
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Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Available at:[Link]
